molecular formula C13H15N7S B13895290 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13895290
M. Wt: 301.37 g/mol
InChI Key: OLEPPVCJOSFVTI-UHFFFAOYSA-N
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Description

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains multiple functional groups, including a pyrazole ring, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the thiazole ring via a cyclization reaction with a thioamide. The final step involves the coupling of the pyrazole-thiazole intermediate with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkyl groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine shares similarities with other heterocyclic compounds containing pyrazole, thiazole, and pyrimidine rings.
  • Examples: Compounds such as this compound derivatives and analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C13H15N7S

Molecular Weight

301.37 g/mol

IUPAC Name

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N7S/c1-8-4-5-14-12(16-8)18-13-17-10(7-21-13)9-6-15-19-11(9)20(2)3/h4-7H,1-3H3,(H,15,19)(H,14,16,17,18)

InChI Key

OLEPPVCJOSFVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)N(C)C

Origin of Product

United States

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